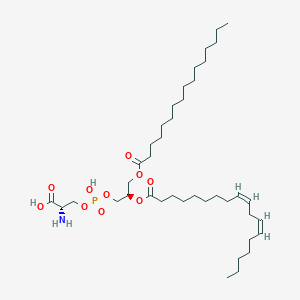
2-(Morpholin-4-yl)-4-nitrobenzonitrile
Overview
Description
2-(Morpholin-4-yl)-4-nitrobenzonitrile, or 2M4N for short, is a chemical compound belonging to the nitrile family. It has a wide range of applications in scientific research and has been extensively studied in recent years.
Scientific Research Applications
2M4N has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 2-methyl-4-nitrobenzonitrile, 2-ethyl-4-nitrobenzonitrile, and 2-methoxy-4-nitrobenzonitrile. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes. In addition, 2M4N has been used to study the structure and reactivity of nitriles, and to investigate the effects of nitriles on biological systems.
Mechanism of Action
The mechanism of action of 2M4N is not fully understood. However, it is believed that 2M4N can interact with biological molecules, such as proteins, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of the biological molecules, which in turn can lead to changes in the biochemical and physiological effects of 2M4N.
Biochemical and Physiological Effects
2M4N has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory and anti-cancer effects, and to inhibit the growth of certain cancer cells. In addition, 2M4N has been shown to have analgesic and anti-nociceptive effects, and to reduce pain.
Advantages and Limitations for Lab Experiments
2M4N has several advantages for lab experiments. It is relatively easy to synthesize, and its reactivity can be easily controlled. In addition, it is relatively stable and does not require special storage conditions. However, 2M4N can be toxic in high concentrations, and it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for 2M4N research. One potential direction is the development of new synthesis methods for 2M4N, which could be used to synthesize more complex compounds. Another potential direction is the investigation of the effects of 2M4N on other biological systems, such as plants and animals. In addition, research could be conducted to further investigate the mechanism of action of 2M4N, and to develop new applications for 2M4N in scientific research.
properties
IUPAC Name |
2-morpholin-4-yl-4-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-1-2-10(14(15)16)7-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPPNIQVPSXHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720877 | |
| Record name | 2-(Morpholin-4-yl)-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-4-nitrobenzonitrile | |
CAS RN |
915390-02-2 | |
| Record name | 2-(Morpholin-4-yl)-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3332647.png)









